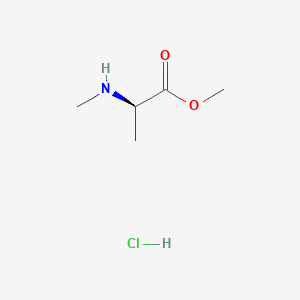

methyl (2R)-2-(methylamino)propanoate hydrochloride

Description

The exact mass of the compound (r)-Methyl 2-(methylamino)propanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6-2)5(7)8-3;/h4,6H,1-3H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMQHMBRKIJBGI-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl (2R)-2-(methylamino)propanoate hydrochloride, also known as N-methyl-D-alanine methyl ester hydrochloride, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the N-methylated amine and the ester functional group at a stereocenter, make it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, robust analytical methodologies for its characterization, its applications in drug discovery with a focus on central nervous system (CNS) therapeutics, and essential safety and handling procedures. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure technical accuracy and practical utility for researchers in the field.

Introduction and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of N-methyl-D-alanine. The "(2R)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications[2].

The N-methylation of amino acids is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. The methyl group can increase metabolic stability by sterically hindering enzymatic degradation, enhance membrane permeability, and modulate receptor binding affinity[3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19914-41-1 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [5] |

| Molecular Weight | 153.61 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥95% to 97% | [7][8] |

| Synonyms | N-Methyl-D-alanine methyl ester HCl, (R)-Methyl 2-(methylamino)propanoate hydrochloride | [5] |

Synthesis Protocol: N-methylation of D-Alanine Methyl Ester Hydrochloride

The synthesis of this compound can be achieved through the N-methylation of D-alanine methyl ester hydrochloride. A common and effective method is reductive amination, which involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), followed by in-situ reduction.

Rationale for Method Selection

Reductive amination is a widely used and robust method for the N-methylation of amines. The use of formaldehyde as the methyl source and a mild reducing agent like sodium borohydride offers high yields and good chemoselectivity. This approach avoids the use of more hazardous and less selective methylating agents like methyl iodide. The one-pot nature of the reaction simplifies the experimental setup and workup procedure[9].

Experimental Protocol

Materials:

-

D-Alanine methyl ester hydrochloride

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (for pH adjustment)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-alanine methyl ester hydrochloride (1 equivalent) in methanol.

-

Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 1 hour.

-

Reduction: While still at 0°C, add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with concentrated HCl. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to ~9-10 with a sodium hydroxide solution. Extract the product into diethyl ether (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the free base of methyl (2R)-2-(methylamino)propanoate.

-

Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for methyl (2R)-2-(methylamino)propanoate HCl.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure of the compound. The expected chemical shifts and coupling patterns provide a fingerprint of the molecule.

Expected ¹H NMR (400 MHz, D₂O) signals:

-

A doublet corresponding to the C-H proton at the chiral center.

-

A singlet for the N-methyl protons.

-

A singlet for the ester methyl protons.

-

A doublet for the C-methyl protons.

The integration of these signals should correspond to the number of protons in each environment.

Chromatographic Analysis: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.

Rationale for Method: Chiral HPLC allows for the separation of enantiomers, which is not possible with standard achiral chromatography. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives[10].

Example HPLC Method:

-

Column: Chiralpak AD-H (or similar polysaccharide-based column)

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

The retention times of the (2R) and (2S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (e.e.).

Analytical Workflow

Caption: Analytical workflow for product characterization.

Table 2: Summary of Analytical Data

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | Signals corresponding to all proton environments with correct integration and coupling. |

| Chiral HPLC | Enantiomeric Purity | Baseline separation of (2R) and (2S) enantiomers, allowing for e.e. calculation (typically >99%). |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the mass of the free base or a fragment consistent with the structure. |

Applications in Drug Development

This compound and related N-methylated amino acid derivatives are valuable in drug discovery, particularly for targeting the central nervous system (CNS).

Role as a Chiral Building Block in CNS Drug Discovery

The chirality of this compound is paramount, as stereoisomers can exhibit different binding affinities to receptors and enzymes in the CNS[1]. The (2R) configuration may be essential for the desired pharmacological activity of a drug candidate. Its structural motifs are found in various neurologically active compounds.

N-methyl-D-alanine derivatives are of particular interest due to their structural similarity to N-methyl-D-aspartate (NMDA), a potent agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity, learning, and memory[2]. The development of modulators for the NMDA receptor is a key area of research for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia[3].

Improving Drug-like Properties

The incorporation of the N-methyl-D-alanine scaffold into a larger molecule can enhance its drug-like properties:

-

Increased Lipophilicity: The methyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier (BBB), a significant hurdle in CNS drug development[11].

-

Enhanced Metabolic Stability: The N-methyl group can protect against enzymatic degradation, leading to a longer half-life in the body[3].

-

Conformational Constraint: The N-methylation can restrict the conformational flexibility of a peptide backbone, which can lead to higher receptor selectivity and potency.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. This compound is a chemical irritant.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315)[4].

-

Eye Irritation: Causes serious eye irritation (H319)[4].

-

Respiratory Irritation: May cause respiratory irritation (H335)[4].

Table 3: Recommended Safety Precautions

| Precaution | Details |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side shields, and a lab coat[4][12]. |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling[4][13]. |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials[14]. |

| Spill Response | In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations[14]. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with soap and water. Inhalation: Remove to fresh air. Seek medical attention if irritation persists[4]. |

Safety Decision Workflow

Caption: Safety decision workflow for handling the compound.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its synthesis is achievable through robust and well-established chemical methods, and its purity can be readily assessed using standard analytical techniques. The strategic incorporation of this moiety into drug candidates can significantly enhance their pharmacological properties, particularly for CNS-targeting agents. Adherence to strict safety protocols is imperative when handling this compound to mitigate potential hazards. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of this compound in a research and development setting.

References

-

Royal Society of Chemistry. (2009). Supporting Information for Epimerisation. Retrieved from [Link]

-

Graham, T. H., Horning, B. D., & MacMillan, D. W. C. Organic Syntheses Procedure. Retrieved from [Link]

-

Exploring N-Methyl-D-Alanine: Properties and Applications. (n.d.). Retrieved from [Link]

-

Kalstein EU. Safety in the Handling of Laboratory Reagents. Retrieved from [Link]

-

Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Retrieved from [Link]

-

AccelaChem. 19914-41-1,this compound. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

-

GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Retrieved from [Link]

-

Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

The Role of Chiral Amino Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). N-Methyl-D-Alanine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). Retrieved from [Link]

- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.

-

Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). Retrieved from [Link]

-

Important pharmaceutically active compounds containing a chiral N‐alkyl amino acid ester or amide moiety. (n.d.). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). Retrieved from [Link]

-

ChemicalRegister. This compound (CAS No. 955399-17-4) Suppliers. Retrieved from [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. This compound [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. kalstein.eu [kalstein.eu]

An In-depth Technical Guide to N-Methyl-D-alanine Methyl Ester Hydrochloride for Advanced Research

Introduction

N-Methyl-D-alanine methyl ester hydrochloride is a chiral amino acid derivative of significant interest to researchers in neuroscience, drug development, and peptide chemistry. Its structural similarity to N-methyl-D-aspartate (NMDA), the primary agonist of the NMDA receptor, positions it as a valuable tool for investigating glutamatergic neurotransmission. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role as a putative NMDA receptor ligand. While direct experimental data for the D-enantiomer is limited in publicly available literature, this document synthesizes information from its L-enantiomer, related compounds, and established methodologies to provide a robust framework for its scientific exploration.

Physicochemical Properties

The precise physicochemical properties of N-Methyl-D-alanine methyl ester hydrochloride are not extensively documented. However, by referencing data from its L-enantiomer and the non-N-methylated parent compound, we can establish an expected profile.

| Property | Expected Value | Source/Justification |

| Synonyms | Methyl (R)-2-(methylamino)propanoate hydrochloride; H-N-Me-D-Ala-OMe·HCl | Based on IUPAC nomenclature and common abbreviations. |

| Molecular Formula | C₅H₁₁NO₂·HCl[1] | Identical to the L-enantiomer.[1] |

| Molecular Weight | 153.61 g/mol [1] | Identical to the L-enantiomer.[1] |

| Appearance | White to off-white solid/powder[1] | Typical appearance for amino acid hydrochlorides.[1] |

| Melting Point | Not available | Expected to be similar to related compounds. |

| Solubility | Soluble in water | The hydrochloride salt enhances aqueous solubility. |

| Storage Conditions | 0-8 °C, store under an inert atmosphere[1][2] | Recommended for amino acid esters to prevent degradation.[1][2] |

digraph "N_Methyl_D_alanine_methyl_ester_hydrochloride_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; O1 [label="O", pos="2.25,0.866!"]; O2 [label="O", pos="2.25,-0.866!"]; C3 [label="C", pos="3.75,-0.866!"]; N1 [label="N", pos="-0.75,0.866!"]; C4 [label="C", pos="-0.75,-0.866!"]; C5 [label="C", pos="-1.5,1.732!"]; H_N [label="H+", pos="-0.2,1.2!"]; Cl [label="Cl-", pos="-2.5,0!"];

// Bonds C1 -- C2; C2 -- O1 [label=""]; C2 -- O2 [label=""]; O2 -- C3; C1 -- N1; C1 -- C4; N1 -- C5; N1 -- H_N [style=dotted];

// Atom Labels C1_label [label="C"]; C2_label [label="O"]; O1_label [label="O"]; O2_label [label=" "]; C3_label [label="CH₃"]; N1_label [label="N"]; C4_label [label="CH₃"]; C5_label [label="CH₃"]; H_N_label [label="H⁺"]; Cl_label [label="Cl⁻"];

}

Figure 1: Chemical structure of N-Methyl-D-alanine methyl ester hydrochloride.

Synthesis of N-Methyl-D-alanine Methyl Ester Hydrochloride

The synthesis of enantiomerically pure N-Methyl-D-alanine methyl ester hydrochloride can be achieved through a multi-step process starting from the corresponding N-protected N-methyl-D-alanine. The following protocol is adapted from a known procedure for the L-enantiomer and is expected to yield the desired D-enantiomer with high purity.

Step-by-Step Synthesis Protocol

-

Esterification of Boc-N-methyl-D-alanine:

-

Dissolve Boc-N-methyl-D-alanine in anhydrous methanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude Boc-N-methyl-D-alanine methyl ester.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the crude Boc-N-methyl-D-alanine methyl ester in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane).

-

A precipitate of N-Methyl-D-alanine methyl ester hydrochloride will form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Figure 2: General synthesis workflow for N-Methyl-D-alanine methyl ester hydrochloride.

Mechanism of Action: A Putative NMDA Receptor Agonist

The structural motif "N-Methyl-D-alanine" is highly suggestive of activity at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] The endogenous agonist for this receptor is glutamate, and it requires a co-agonist, typically glycine or D-serine, for activation.

N-methyl-D-aspartate (NMDA) itself is a selective agonist that defines this receptor class. Given that N-Methyl-D-alanine is a close structural analog of NMDA, it is hypothesized that N-Methyl-D-alanine methyl ester hydrochloride acts as an agonist at the glutamate binding site of the NMDA receptor. The ester group is likely to be hydrolyzed in vivo by esterases to yield the active N-Methyl-D-alanine.

Figure 3: Hypothesized mechanism of action at the NMDA receptor.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action and to characterize the pharmacological profile of N-Methyl-D-alanine methyl ester hydrochloride, the following experimental protocols are recommended.

Radioligand Binding Assay

This assay determines the binding affinity of the compound to the NMDA receptor. A common method is a competitive binding assay using a radiolabeled antagonist, such as [³H]MK-801.[4]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in an appropriate buffer (e.g., sucrose-HEPES-EDTA buffer).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the unlabeled test compound (N-Methyl-D-alanine methyl ester hydrochloride).

-

For determining non-specific binding, a high concentration of a known NMDA receptor antagonist is added to a set of wells.

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Electrophysiology Assay

Whole-cell patch-clamp electrophysiology on cultured neurons or in brain slices can be used to directly measure the functional effects of N-Methyl-D-alanine methyl ester hydrochloride on NMDA receptor-mediated currents.[5][6]

Step-by-Step Protocol:

-

Cell/Slice Preparation:

-

Prepare primary neuronal cultures or acute brain slices from a suitable animal model (e.g., rat or mouse).

-

Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Voltage-clamp the neuron at a holding potential that allows for the measurement of NMDA receptor currents (e.g., +40 mV to relieve the magnesium block).

-

Pharmacologically isolate NMDA receptor currents by including antagonists for AMPA, kainate, and GABA receptors in the aCSF.

-

-

Compound Application:

-

Apply a known concentration of N-Methyl-D-alanine methyl ester hydrochloride to the patched neuron via the perfusion system.

-

Record the resulting inward or outward current, depending on the holding potential and ionic conditions.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the current induced by the compound.

-

Construct a dose-response curve by applying a range of concentrations to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

Compare the efficacy and potency of N-Methyl-D-alanine methyl ester hydrochloride to that of known NMDA receptor agonists like glutamate or NMDA.

-

Safety and Handling

As with all laboratory chemicals, N-Methyl-D-alanine methyl ester hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.[2][7]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[1][2] The compound may be hygroscopic.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-Methyl-D-alanine methyl ester hydrochloride represents a promising research tool for the neuroscience and pharmaceutical communities. Its presumed activity as an NMDA receptor agonist, based on its chemical structure, warrants further investigation through rigorous experimental validation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule in elucidating the complexities of glutamatergic signaling and in the development of novel therapeutics for neurological disorders.

References

-

MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at: [Link]

-

Assay Protocol Book - PDSP. The Psychoactive Drug Screening Program. Available at: [Link]

-

Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Exploring N-Methyl-D-Alanine: Properties and Applications. Available at: [Link]

-

(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

D-Alanine Methyl Ester HCl | CAS 14316-06-4 - Veeprho. Veeprho. Available at: [Link]

-

A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. National Institutes of Health. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Electrophysiological Investigation of NMDA Current Properties in Brain Slices. SpringerLink. Available at: [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - NIH. National Institutes of Health. Available at: [Link]

-

New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. SpringerLink. Available at: [Link]

-

Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem - NIH. National Institutes of Health. Available at: [Link]

-

Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem. National Institutes of Health. Available at: [Link]

-

Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. PubMed. Available at: [Link]

-

Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC - NIH. National Institutes of Health. Available at: [Link]

-

N-Methyl-d,l Alanine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Sciencemadness. Available at: [Link]

-

D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

D,L-Alanine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Asymmetric Synthesis of ??-Methyl ??-Amino Acids through Diastereoselective Alkylation under Mild Reaction Conditions of an Iminic Alanine Template with a 1,2,3,6-Tetrahydro-2-pyrazinone Structure - ResearchGate. ResearchGate. Available at: [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. National Institutes of Health. Available at: [Link]

-

NMDA receptor - Wikipedia. Wikipedia. Available at: [Link]

-

Synaptic NMDA receptor activity at resting membrane potentials - Frontiers. Frontiers. Available at: [Link]

-

Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. ACS Publications. Available at: [Link]

-

Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases - MDPI. MDPI. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. YAKHAK HOEJI. Available at: [Link]

-

Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Chromatography Today. Available at: [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(2R)-methyl 2-(methylamino)propanoate hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of (2R)-methyl 2-(methylamino)propanoate hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and validation of the molecular weight of (2R)-methyl 2-(methylamino)propanoate hydrochloride (CAS No: 19914-41-1). Moving beyond a simple statement of the theoretical value, we will explore the multifaceted experimental approach required to confirm this critical physicochemical property, ensuring the identity, purity, and quality of the compound.

Foundational Understanding: Theoretical Molecular Weight

The first step in any analysis is to calculate the theoretical molecular weight from the compound's molecular formula. This value serves as the primary benchmark against which all experimental data are compared. The molecular formula for (2R)-methyl 2-(methylamino)propanoate hydrochloride is C₅H₁₂ClNO₂.[1][2]

The molecular weight is the sum of the atomic masses of all atoms in the molecule.[3] The calculation, based on the atomic weights of its constituent elements, is detailed below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 153.609 |

Based on this, the theoretical molecular weight is 153.61 g/mol .[1][2][4][5] This calculated value is the hypothesis that our experimental work will aim to confirm.

The Cornerstone of Confirmation: Mass Spectrometry

Mass spectrometry (MS) is the most powerful and accurate technique for determining the molecular weight of small molecules.[3][6] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular mass.[6]

Causality of Method Selection: Why Electrospray Ionization?

For a polar and pre-charged salt like (2R)-methyl 2-(methylamino)propanoate hydrochloride, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that transfers ions already present in solution into the gas phase without significant fragmentation. This is ideal for our target molecule, which exists in solution as the protonated amine cation [(C₅H₁₂NO₂)H]⁺ and a chloride anion. The analysis will therefore focus on detecting the cationic species.

Experimental Workflow: Mass Spectrometry

Caption: High-level workflow for molecular weight determination by ESI-MS.

Protocol 1: ESI-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of methanol and deionized water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1-10 µg/mL for analysis.

-

Instrumentation Setup:

-

Ionization Mode: ESI, Positive Ion Mode.

-

Mass Range: Scan from m/z 50 to 500. This range comfortably includes the expected mass of the cation.

-

Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to ensure stable spray.

-

Solvent Introduction: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the cationic form of the molecule, which is the free base ((2R)-methyl 2-(methylamino)propanoate) protonated at the secondary amine.

-

Data Interpretation:

-

The molecular formula of the free base is C₅H₁₁NO₂. Its monoisotopic mass is 117.08 g/mol .

-

The expected ion in positive mode ESI-MS is the protonated molecule, [M+H]⁺.

-

Therefore, the expected m/z value is 117.08 + 1.007 (mass of H⁺) = 118.09 .

-

The observed m/z value in the spectrum should match this theoretical value with high accuracy (typically within 5 ppm for high-resolution mass spectrometers).

-

Orthogonal Validation: Elemental and Titrimetric Analyses

To ensure the highest degree of confidence, the results from mass spectrometry should be validated by orthogonal methods—techniques that rely on different chemical principles.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis (EA) determines the mass percentage of each element (typically carbon, hydrogen, and nitrogen - CHN) in a compound.[7] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[8] When combined with the molecular weight from MS, EA confirms the molecular formula.[7][9]

Experimental Workflow: Elemental Analysis

Caption: Workflow for molecular formula validation using elemental analysis.

Protocol 2: Elemental Analysis (CHN)

-

Sample Preparation: Accurately weigh approximately 2 mg of the dry compound into a tin capsule.

-

Instrumentation: Use a calibrated CHN elemental analyzer.

-

Analysis: The sample undergoes high-temperature combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are separated and quantified.

-

Calculation:

-

Assume a 100 g sample, meaning the experimental percentages are equal to the mass in grams of each element.[8]

-

Convert the mass of each element to moles by dividing by its atomic weight.

-

Divide each mole value by the smallest calculated mole value to find the simplest ratio.

-

If necessary, multiply the ratios by a small integer to obtain whole numbers, yielding the empirical formula.[8]

-

The empirical formula mass should be calculated. Dividing the molecular weight from MS (153.61) by the empirical formula mass should yield an integer (in this case, 1), confirming the molecular formula is C₅H₁₂ClNO₂.

-

Titration: Quantifying the Hydrochloride Salt

Since the compound is a hydrochloride salt, its purity and equivalent weight can be determined via titration. Argentometric titration, which involves the precipitation of the chloride ion with a standard solution of silver nitrate, is a highly reliable method.[10]

Experimental Workflow: Argentometric Titration

Caption: Workflow for purity assessment via argentometric titration.

Protocol 3: Potentiometric Argentometric Titration

-

Sample Preparation: Accurately weigh 100-150 mg of the compound, dissolve it in ~50 mL of deionized water, and add 1-2 mL of 2 M nitric acid.[10]

-

Titration Setup: Use an automatic titrator equipped with a silver electrode.

-

Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate (AgNO₃) solution. The reaction is: Ag⁺(aq) + Cl⁻(aq) → AgCl(s).

-

Endpoint Detection: The endpoint is detected as the point of maximum inflection in the potential curve, which corresponds to the complete precipitation of chloride ions.

-

Calculation:

-

Calculate the moles of AgNO₃ used (Volume × Molarity).

-

The mole ratio of Ag⁺ to Cl⁻ is 1:1.

-

Calculate the experimental mass percent of chloride in the sample.

-

Compare this to the theoretical percent of chloride in C₅H₁₂ClNO₂:

-

%Cl = (35.453 / 153.609) × 100% = 23.08%

-

-

A result close to this theoretical value confirms the identity and high purity of the hydrochloride salt.

-

Synthesizing the Data: A Self-Validating System

The true power of this multi-faceted approach lies in the cross-validation of results. Each technique provides a piece of the puzzle, and together they create a self-validating system that confirms the molecular weight and identity of the compound with a high degree of certainty.

| Parameter | Theoretical Value | Mass Spectrometry | Elemental Analysis | Argentometric Titration |

| Molecular Weight ( g/mol ) | 153.61 | Confirmed via [M+H]⁺ ion at m/z 118.09 | Consistent with Empirical Formula | Corroborated by Purity |

| Molecular Formula | C₅H₁₂ClNO₂ | Consistent with MW | Confirmed | Consistent with Purity |

| Chloride Content (%) | 23.08% | N/A | N/A | Experimentally Determined |

References

- MtoZ Biolabs. Molecular Weight Determination.

- LibreTexts. Stoichiometry: Elemental Analysis.

- CymitQuimica. Methyl (2R)-2-(methylamino)propanoate hydrochloride.

- Chemistry LibreTexts. 2.2: Molecular Weight Determination. (2022).

- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of DL-Threonine Methyl Ester Hydrochloride Derivatives.

- AccelaChem. 19914-41-1, this compound.

- Impact Analytical. Molecular Weight Determination.

- StudySmarter. Elemental Analysis: Methods & Examples. (2022).

- ChemCollective. Determining the Empirical Formula from an Elemental Analysis.

- ChemicalBook. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1. (2023).

- Glentham. (R)-Methyl 2-(methylamino)propanoate hydrochloride, 97% Purity, C5H12ClNO2, 5 grams.

- Chemistry LibreTexts. 10.13: Determining Molecular Formulas. (2025).

- Sigma-Aldrich. (S)-Methyl 2-(methylamino)propanoate hydrochloride.

- Metrohm. Chloride titrations with potentiometric indication.

Sources

- 1. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. This compound [cymitquimica.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. metrohm.com [metrohm.com]

The Synthesis of N-Methyl-D-Alanine Derivatives: A Technical Guide for Advancing Pharmaceutical Development

Abstract

N-methyl-D-alanine, a non-proteinogenic amino acid, is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other complex molecules confers significant advantages, including enhanced metabolic stability, improved membrane permeability, and modulation of biological activity.[1][2] This guide provides an in-depth technical overview of the principal synthetic routes to N-methyl-D-alanine and its derivatives, designed for researchers, chemists, and drug development professionals. We will explore direct N-methylation of protected D-alanine, reductive amination of keto-acid precursors, and innovative biocatalytic approaches. Each section elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and presents quantitative data to inform the selection of the most appropriate synthetic strategy.

Introduction: The Strategic Importance of N-Methyl-D-Alanine in Drug Design

The precise architecture of a pharmaceutical agent is paramount to its efficacy and safety. N-methylated amino acids, particularly those with a specific stereochemistry like N-methyl-D-alanine, are increasingly sought-after components in the synthesis of Active Pharmaceutical Ingredients (APIs). The N-methyl group introduces steric hindrance, which can protect adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide drugs.[1][2] Furthermore, the reduction in the number of hydrogen bond donors can enhance a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[3] This guide serves as a comprehensive resource for the synthesis of this valuable intermediate, focusing on practical application and scientific integrity.

Chemical Synthesis Methodologies: A Comparative Overview

The chemical synthesis of N-methyl-D-alanine derivatives can be broadly categorized into two primary approaches: direct methylation of a D-alanine precursor and reductive amination of a keto acid. The choice of method is often dictated by the desired scale, purity requirements, and the availability of starting materials.

Direct N-Methylation of Protected D-Alanine

This is a widely employed and effective method that begins with the protection of the amino and carboxylic acid functionalities of D-alanine to prevent unwanted side reactions, such as over-methylation and esterification.[4] The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under the basic conditions required for methylation and its straightforward removal under acidic conditions.

Causality of Experimental Choices:

-

Protection Strategy: The Boc group is preferred for this route because it is stable to the strong base (NaH) used for N-deprotonation. The benzyloxycarbonyl (Cbz) group is another viable option, typically removed by catalytic hydrogenation.[1]

-

Base and Solvent: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate both the carboxylic acid and the N-H of the carbamate, forming a dianion. Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent that solubilizes the reactants without interfering with the strong base.[5]

-

Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective source of the methyl group for quenching the nitrogen anion.[5]

Experimental Protocol: Synthesis of N-Boc-N-methyl-D-alanine [5]

-

Dissolution: Dissolve N-Boc-D-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add methyl iodide (2.5 eq) to the cooled solution.

-

Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution over approximately one hour to control the evolution of hydrogen gas.

-

Reaction: After the complete addition of sodium hydride, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Acidify the mixture to a pH of 2-3 with 1 M HCl.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for the direct N-methylation of Boc-D-alanine.

Reductive Amination of Pyruvate

Reductive amination is a robust and efficient one-pot method for forming amines.[6] In this approach, a keto acid precursor, pyruvic acid (or its salt, pyruvate), reacts with methylamine to form an intermediate imine, which is then reduced in situ to yield N-methyl-alanine.[1] This method often results in a racemic mixture unless a chiral catalyst or an enzymatic approach is employed.

Causality of Experimental Choices:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. The electron-withdrawing cyano group makes it less reactive than sodium borohydride (NaBH₄). This selectivity is crucial, as NaBH₃CN will preferentially reduce the protonated imine intermediate over the starting ketone, allowing the reaction to proceed efficiently in a single pot.[7] The reaction is typically run at a slightly acidic to neutral pH to favor imine formation and subsequent reduction.[8]

-

Precursors: Sodium pyruvate and methylamine hydrochloride are readily available and stable starting materials. A suitable buffer is used to maintain the optimal pH for the reaction.[1]

Experimental Protocol: Synthesis of N-Methyl-DL-alanine via Reductive Amination [1]

-

Dissolution: Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Reduction: Add sodium cyanoborohydride (1.5 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture for 24-48 hours, monitoring the progress by a suitable analytical technique (e.g., NMR or LC-MS).

-

Work-up: Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

-

Purification: Purify the product using ion-exchange chromatography.

dot

Caption: Reductive amination pathway for N-methyl-alanine synthesis.

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve high enantioselectivity in chemical synthesis, a chiral auxiliary can be temporarily incorporated into the D-alanine starting material. This auxiliary directs the methylation step to a specific face of the molecule, leading to the preferential formation of one enantiomer. While a detailed protocol for N-methylation using a chiral auxiliary is highly specific to the chosen auxiliary, the general principle involves the alkylation of a chiral enolate derivative. For instance, hindered esters of N-benzoylalanine have been synthesized with chiral alcohols like (-)-8-phenylmenthol.[9] The dianion of this ester shows a high diastereofacial bias in alkylation reactions, with diastereomeric ratios ranging from 89:11 to 94:6.[9][10] After the stereoselective alkylation, the chiral auxiliary is cleaved and can often be recovered for reuse.[9]

Biocatalytic and Fermentative Synthesis: The Green Chemistry Approach

As an alternative to traditional chemical synthesis, which can involve harsh reagents and produce racemic mixtures, enzymatic and fermentative methods offer a highly stereospecific and environmentally benign route to N-methyl-D-alanine derivatives.[11]

Enzymatic Reductive Amination

This method utilizes enzymes such as N-methyl-L-amino acid dehydrogenase (NMAADH) to catalyze the reductive amination of pyruvate with methylamine.[4] The enzyme provides a chiral environment for the reaction, leading to the exclusive formation of the desired enantiomer.

Experimental Protocol: In-vitro Enzymatic Synthesis [1]

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 8.2-8.6), pyruvate (e.g., 15 mM), methylamine (e.g., 75 mM), and NADPH (e.g., 0.2 mM).

-

Initiation: Initiate the reaction by adding a purified preparation of N-methyl-L-amino acid dehydrogenase.

-

Monitoring: Monitor the reaction progress by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

Quantification: Quantify the N-methyl-L-alanine produced using HPLC or an amino acid analyzer.

Whole-Cell Biocatalysis and Fermentation

A highly efficient method for large-scale production involves the use of engineered microorganisms, such as Corynebacterium glutamicum, as whole-cell biocatalysts.[4] These strains are engineered to overproduce pyruvate and express the NMAADH gene from organisms like Pseudomonas putida.[4][11]

Process Outline: Fermentative Production [1][3]

-

Cultivation: Cultivate the engineered C. glutamicum strain in a suitable growth medium.

-

Production: Transfer the culture to a production medium containing a carbon source (e.g., glucose) and methylamine.

-

Fermentation: Conduct the fermentation in a fed-batch mode to maintain optimal concentrations of glucose and methylamine.

-

Monitoring: Monitor the production of N-methyl-L-alanine in the culture supernatant by HPLC.

-

Purification: Upon completion, separate the cells from the broth and purify the product from the supernatant, typically by ion-exchange chromatography.

Quantitative Data Summary

The selection of a synthetic route is often a trade-off between yield, enantiomeric purity, cost, and scalability. The following tables summarize typical outcomes for the discussed methods.

Table 1: Comparison of Chemical Synthesis Methods for N-Methyl-Alanine

| Method | Starting Material | Key Reagents | Typical Yield | Enantiomeric Purity | Key Considerations |

| Direct N-Methylation | Protected D-Alanine | NaH, CH₃I | Good to High | High (low racemization) | Requires protection/deprotection steps.[1] |

| Reductive Amination | Pyruvic Acid | Methylamine, NaBH₃CN | Moderate to Good | Racemic | One-pot synthesis; requires chiral catalyst for enantioselectivity.[1] |

| From α-Bromopropionic Acid | 2-Bromopropanoic acid | Methylamine | 65-70% (analogous rxn) | Racemic | Classical method; often results in a racemic mixture.[1] |

Table 2: Biocatalytic Production of N-Methyl-L-alanine using Engineered C. glutamicum [3][4]

| Parameter | Value |

| Final Titer | 31.7 g/L |

| Yield on Glucose | 0.71 g/g |

| Volumetric Productivity | 0.35 g/L/h |

| By-products | L-alanine (0.5 g/L), Pyruvate (2.1 g/L) |

Purification and Characterization

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for purifying amino acids from reaction mixtures.[1] For N-methyl-D-alanine, a strong cation-exchange resin (in its H⁺ form) is typically used.

General Protocol for Ion-Exchange Chromatography [1][12]

-

Column Preparation: The cation-exchange resin is packed into a column and equilibrated with a low ionic strength buffer or deionized water.

-

Sample Loading: The crude, acidified reaction mixture is loaded onto the column. N-methyl-D-alanine, being positively charged at low pH, will bind to the negatively charged resin.

-

Washing: The column is washed with deionized water to remove uncharged and anionic impurities.

-

Elution: The bound N-methyl-D-alanine is eluted from the resin using a buffer with a higher ionic strength or a higher pH, such as aqueous ammonia. The change in pH neutralizes the charge on the amino acid, causing it to detach from the resin.

-

Concentration: The fractions containing the purified product are collected and concentrated under reduced pressure.

Analytical Characterization

The identity and purity of the synthesized N-methyl-D-alanine derivatives must be confirmed by various analytical techniques.

Table 3: Spectroscopic Data for N-Methyl-Alanine and Protected Derivatives

| Compound | Technique | Expected Signals/Data |

| N-Methyl-D-alanine | ¹H NMR | Doublet for the Cα-proton, singlet for the N-methyl protons, and a doublet for the Cβ-methyl protons.[1] |

| ¹³C NMR | Signals corresponding to the carboxyl, Cα, N-methyl, and Cβ carbons. | |

| MS (EI) | Molecular ion peak and characteristic fragmentation patterns.[13] | |

| IR | Characteristic absorptions for O-H (acid), N-H (secondary amine), C=O (acid), and C-H bonds.[14] | |

| N-Boc-N-methyl-D-alanine | ¹H NMR (CDCl₃) | Singlets for Boc and N-methyl protons, multiplet for Cα-H, doublet for Cβ-H₃. |

| ¹³C NMR (CDCl₃) | Signals around 177 ppm (COOH), 156 ppm (Boc C=O), 80 ppm (Boc quat. C), 56 ppm (Cα), 30 ppm (N-CH₃), 28 ppm (Boc CH₃), 15 ppm (Cβ). | |

| N-Fmoc-N-methyl-D-alanine | ¹H NMR (DMSO-d₆) | Aromatic protons of Fmoc group (7.3-7.9 ppm), signals for Fmoc CH and CH₂, Cα-H, N-CH₃, and Cβ-H₃. |

| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons, Fmoc carbonyl and aliphatic carbons, and alanine carbons. |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Conclusion

The synthesis of N-methyl-D-alanine derivatives is a critical capability for modern pharmaceutical research and development. This guide has detailed the primary synthetic strategies, offering a comparative analysis of direct chemical methylation, reductive amination, and advanced biocatalytic methods. By understanding the causality behind experimental choices, from protecting group strategy to the selection of a specific reducing agent or biocatalyst, researchers can make informed decisions to optimize their synthetic routes for yield, purity, and sustainability. The provided protocols and quantitative data serve as a practical foundation for the successful synthesis and purification of these valuable chiral building blocks, ultimately enabling the development of next-generation therapeutics.

References

-

Mindt, T. L., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12823. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

PubChem. (n.d.). N-Methyl-DL-Alanine. National Institutes of Health. [Link]

-

Pfeifer, E., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4065. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

-

Berkowitz, D. B., & Smith, M. K. (1995). Enantiomerically Enriched .alpha.-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. The Journal of Organic Chemistry, 60(5), 1233–1238. [Link]

-

National Institute of Standards and Technology. (n.d.). L-Alanine, N-methyl-. NIST WebBook. [Link]

-

PubMed. (1995). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. [Link]

-

Phadke, A. S. (2021). The Role of N-Methyl-D-Alanine in Modern Pharmaceutical Development. [Link]

-

Chemistry LibreTexts. (2021). 3.4.3: Ion Exchange Chromatography. [Link]

-

ResearchGate. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]

-

PubMed. (1982). 13C n.m.r. study of L-alanine peptides. [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

-

Journal of the American Chemical Society. (1951). The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. [Link]

-

MDPI. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. [Link]

-

ResearchGate. (2001). Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). [Link]

-

MDPI. (2017). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

-

SciSpace. (1995). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.. [Link]

-

PubMed Central. (2020). Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. [Link]

-

PubMed Central. (2020). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient cell factories for the production of N‐methylated amino acids and for methanol‐based amino acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. L-Alanine, N-methyl- [webbook.nist.gov]

- 14. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate Hydrochloride: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS No: 19914-41-1), a chiral building block of significant interest in pharmaceutical research and development. We will delve into its fundamental chemical structure, physicochemical properties, a representative synthetic pathway, and robust analytical methods for quality control. Furthermore, this guide outlines critical safety and handling protocols and explores its primary applications as a precursor in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of N-methyl-D-alanine. The "(2R)" designation in its IUPAC name specifies the stereochemical configuration at the C2 chiral center, which is crucial for its application in stereospecific synthesis. This configuration is derived from the D-enantiomer of the amino acid alanine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store as a solid raw material compared to its freebase form.

Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | N-Methyl-D-alanine methyl ester HCl, (R)-Methyl 2-(methylamino)propanoate hydrochloride | [1] |

| CAS Number | 19914-41-1 | [1][2][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |

| Molecular Weight | 153.61 g/mol | [1][2][4] |

| Purity | Typically ≥95-97% for research-grade material | [2][4] |

| InChI Key | CYMQHMBRKIJBGI-DEUWXZDKNA-N | [2] |

Structural Representation

The chemical structure consists of a propanoate backbone with a methyl ester at one end. The C2 carbon is chiral and bonded to a secondary methylamino group, which is protonated in the hydrochloride salt form.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of this compound is typically achieved via a multi-step process starting from the readily available chiral precursor, D-alanine. The chosen synthetic route must preserve the stereochemical integrity of the chiral center. A common and efficient approach involves N-methylation followed by esterification.

Causality in Synthesis: The choice of a two-step pathway is deliberate. Performing N-methylation first on the free amino acid prevents potential side reactions and protects the amine during the subsequent esterification. Fischer-Speier esterification using methanolic HCl is highly effective as the acid acts as a catalyst for the ester formation while simultaneously ensuring the product precipitates as the desired stable hydrochloride salt.

Representative Synthetic Workflow

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from D-Alanine

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

N-Methylation of D-Alanine:

-

To a solution of D-alanine (1.0 eq) in water, add formic acid (3.0 eq) and formaldehyde (37% aqueous solution, 2.5 eq).

-

Heat the mixture to reflux for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield crude N-methyl-D-alanine.

-

-

Esterification and Salt Formation:

-

Suspend the crude N-methyl-D-alanine in anhydrous methanol.

-

Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction for the formation of the methyl ester.

-

Upon completion, cool the mixture and remove the methanol under reduced pressure.

-

The resulting solid residue is triturated with diethyl ether, filtered, and washed with additional ether to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as methanol/diethyl ether or ethanol/hexane, to obtain this compound of high purity.

-

Dry the final product under vacuum.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is a self-validating system essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key signals include a singlet for the O-methyl group, a singlet for the N-methyl group (which may show coupling to the N-H proton), a quartet for the alpha-proton (C2-H), and a doublet for the C3 methyl group. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum should display five distinct signals: one for the ester carbonyl carbon (~170-175 ppm), one for the chiral alpha-carbon, and three signals for the three distinct methyl groups (C3, N-methyl, and O-methyl).

-

FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary ammonium salt (broad band ~2400-2800 cm⁻¹), the C=O stretch of the ester group (~1740 cm⁻¹), and C-O stretches.

-

Mass Spectrometry (MS): Analysis by ESI-MS in positive ion mode should show a parent ion peak for the free base [M+H]⁺ at m/z corresponding to the molecular weight of C₅H₁₁NO₂ (117.08).

Purity Determination by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is required to determine the chemical and enantiomeric purity.

-

Protocol for Chemical Purity:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).

-

Detection: UV at 210 nm.

-

Procedure: Dissolve a known amount of the compound in the mobile phase, inject onto the column, and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.

-

-

Protocol for Enantiomeric Purity:

-

Column: A suitable chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).

-

Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol.

-

Rationale: The chiral column allows for the separation of the (2R) and (2S) enantiomers, enabling the quantification of the enantiomeric excess (e.e.) of the desired (2R) product.

-

Safety, Handling, and Storage

Proper handling and storage are critical to ensure user safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards:

The signal word is "Warning".[3][5]

Handling and Personal Protective Equipment (PPE)

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]

-

Response:

-

If on skin (P302+P352): Wash with plenty of soap and water.[3]

-

If inhaled (P304+P340): Remove person to fresh air and keep comfortable for breathing.[3]

-

If in eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a specialized chiral building block.[6] Its defined stereochemistry is transferred to more complex molecules during synthesis, which is a cornerstone of modern drug development.

-

Chiral Synthon: It serves as a key intermediate for introducing an N-methyl-D-alanine fragment into a larger molecule. This is particularly important for peptides or peptide mimetics where the natural L-configuration is replaced to alter biological activity or metabolic stability.

-

CNS-Active Agents: This compound is frequently used in the synthesis of pharmaceuticals targeting the central nervous system (CNS).[6] This includes the development of nootropics (cognitive enhancers) and other psychostimulant drugs.[6]

-

Stereospecificity in Pharmacology: The (R)-configuration is often essential for the desired pharmacological effect of the final API. Using an enantiomerically pure starting material like this one eliminates the need for costly chiral separation at later stages and avoids potential side effects from the unwanted (S)-enantiomer.[6]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its specific stereochemistry. A thorough understanding of its properties, synthetic pathways, and analytical requirements is crucial for its effective use in research and pharmaceutical manufacturing. The protocols and data presented in this guide serve as a foundational resource for scientists and developers, ensuring that this building block is handled safely and applied effectively to produce enantiomerically pure, next-generation therapeutics.

References

-

PubChem. Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 2-(dimethylamino)propanoate. National Center for Biotechnology Information. Available at: [Link]

-

AccelaChem. 19914-41-1, this compound. Available at: [Link]

-

MySkinRecipes. (R)-Methyl 2-(methylamino)propanoate hydrochloride. Available at: [Link]

-

PubChemLite. Methyl 2-methyl-2-(methylamino)propanoate hydrochloride. Available at: [Link]

-

PubChem. methyl (2S)-2-(methylamino)propanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 19914-41-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (R)-Methyl 2-(methylamino)propanoate hydrochloride [myskinrecipes.com]

The Strategic Imperative of N-Methylation in Enhancing Peptide Stability and Therapeutic Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Peptide-based therapeutics represent a frontier in medicine, offering high target specificity and potency. However, their clinical translation is frequently impeded by inherent liabilities, primarily their susceptibility to proteolytic degradation, leading to poor metabolic stability and short in-vivo half-lives. A powerful and widely adopted strategy to surmount these obstacles is the N-methylation of the peptide backbone. This modification, the substitution of an amide proton with a methyl group, instigates profound alterations in the peptide's physicochemical and biological properties.[1][2] This guide provides a comprehensive exploration of the multifaceted role of N-methylation, from its fundamental impact on peptide conformation and proteolytic resistance to detailed, field-proven experimental protocols for its implementation and evaluation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for the application of N-methylation in modern drug design.

The Foundational Principles of N-Methylation in Peptide Science

The therapeutic potential of peptides is intrinsically linked to their structure. The peptide backbone, with its alternating amide bonds, is the primary target for proteases, enzymes that catalyze the hydrolysis of these bonds, leading to peptide degradation. N-methylation introduces a simple yet profound modification to this backbone, conferring significant advantages.

The Dual-Pronged Mechanism of Proteolytic Resistance

N-methylation enhances proteolytic stability through two primary mechanisms:

-

Steric Hindrance: The addition of a methyl group to the amide nitrogen introduces steric bulk, physically obstructing the approach of proteases to the scissile peptide bond.[3] This steric shield effectively prevents the enzyme from accessing its cleavage site.

-

Disruption of Enzyme Recognition: Proteases often recognize and bind to their peptide substrates through a network of hydrogen bonds involving the backbone amide protons. N-methylation removes this crucial hydrogen bond donor, disrupting the recognition patterns essential for enzyme binding and catalytic activity.[3]

This dual mechanism results in a dramatic increase in the peptide's half-life in biological fluids, a critical attribute for any therapeutic agent.

Conformational Control: A Double-Edged Sword

The introduction of a methyl group on the amide nitrogen restricts the conformational freedom of the peptide backbone.[2] This can be advantageous, as it may pre-organize the peptide into its bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, this conformational rigidity can also be detrimental if it locks the peptide into an inactive state. Therefore, the site of N-methylation must be carefully selected to balance improved stability with retained or enhanced biological activity.

A key conformational consequence of N-methylation is its influence on the cis/trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in non-methylated peptides, the energy barrier between the cis and trans isomers is significantly lower in N-methylated amide bonds.[4] This can lead to a higher population of the cis conformer, which can have a profound impact on the peptide's overall three-dimensional structure and its interaction with biological targets. N-methylation is known to favor the adoption of specific secondary structures, such as β-turns.[5]

Quantifying the Impact: N-Methylation and Peptide Half-Life

The practical impact of N-methylation on peptide stability is best illustrated through quantitative data. The following table summarizes experimental data from various studies, comparing the half-life of N-methylated peptides to their non-methylated counterparts in the presence of proteases or human serum.